molecular formula C21H27N3O2 B2370469 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 694461-69-3

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2370469
CAS No.: 694461-69-3
M. Wt: 353.466
InChI Key: UUMCANKHZNNRRB-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry . This compound is of interest due to its potential therapeutic applications and its structural features, which include a piperazine ring and aromatic substituents.

Mechanism of Action

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters target the alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were identified through in silico docking and molecular dynamics simulations, binding data, and ADME calculations . These properties influence the bioavailability of the compound and its potential as an alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Future Directions

The compound “2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” and its derivatives have shown promising results in preliminary studies . Future research could focus on further exploring its therapeutic potential, optimizing its synthesis, and investigating its safety profile. Additionally, molecular docking studies could be conducted to better understand its mechanism of action .

Preparation Methods

The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods yield the desired piperazine derivatives with high efficiency and selectivity.

Chemical Reactions Analysis

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-9-20(17(2)14-16)24-12-10-23(11-13-24)15-21(25)22-18-5-7-19(26-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMCANKHZNNRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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